N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide
Description
The compound N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide features a 6-fluoroindole moiety linked via an ethyl chain to an acetamide group, which is further connected to a 1,3-thiazole ring substituted with a 2-fluorophenyl group.
Properties
Molecular Formula |
C21H17F2N3OS |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H17F2N3OS/c22-15-6-5-14-7-9-26(19(14)11-15)10-8-24-20(27)12-16-13-28-21(25-16)17-3-1-2-4-18(17)23/h1-7,9,11,13H,8,10,12H2,(H,24,27) |
InChI Key |
LZVMCDHFCIASDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The indole and thiazole intermediates are then coupled through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Final Acylation: The final step involves the acylation of the coupled product with an appropriate acyl chloride or anhydride to form the target compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Synthesis: Enhances reaction efficiency and scalability.
Catalysis: Use of catalysts to lower reaction temperatures and increase reaction rates.
Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to modify the thiazole ring, potentially forming dihydrothiazole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxindole Derivatives: Formed through oxidation.
Dihydrothiazole Derivatives: Formed through reduction.
Substituted Indole and Thiazole Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and thiazole moieties allow the compound to bind with high affinity to these targets, modulating their activity. The presence of fluorine atoms enhances the compound’s ability to penetrate cell membranes and resist metabolic degradation, thereby increasing its efficacy.
Comparison with Similar Compounds
Core Scaffold Variations
Key Observations :
- Fluorine Positioning : The target compound’s 2-fluorophenyl substitution on the thiazole contrasts with 4-fluorophenyl in compound 9b , which may alter steric and electronic interactions in binding pockets.
- Linker Diversity: While the target uses an ethyl chain between indole and acetamide, Mirabegron employs a phenylethyl-amino linker, highlighting flexibility in optimizing pharmacokinetics .
- Heterocyclic Modifications : Replacement of thiazole with triazole (e.g., 9b) or morpholine (e.g., Y207-0202) demonstrates scaffold versatility for tuning solubility and target affinity .
Physicochemical Profiling
Insights :
- The target compound’s higher logP (vs.
- Mirabegron’s balanced logP and moderate polar surface area align with its oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
